Cas no 1083005-84-8 (Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)-cyclopropanecarboxylate)
Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)-cyclopropanecarboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropanecarboxylate
- Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)-cyclopropanecarboxylate
- 1083005-84-8
- (1S,2R)-Ethyl 1-benzamido-2-(difluoromethyl)cyclopropanecarboxylate
- DTXSID90743212
- Ethyl(1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropanecarboxylate
- ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropane-1-carboxylate
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- MDL: MFCD19689228
- Inchi: 1S/C14H15F2NO3/c1-2-20-13(19)14(8-10(14)11(15)16)17-12(18)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,17,18)/t10-,14-/m0/s1
- InChI Key: KGRGAKLRMSCQHQ-HZMBPMFUSA-N
- SMILES: FC([C@@H]1C[C@]1(C(=O)OCC)NC(C1C=CC=CC=1)=O)F
Computed Properties
- Exact Mass: 283.10199966g/mol
- Monoisotopic Mass: 283.10199966g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 55.4Ų
Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)-cyclopropanecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200656-1g |
Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)-cyclopropanecarboxylate |
1083005-84-8 | 95% | 1g |
$729 | 2021-06-09 | |
| Alichem | A019143437-1g |
Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropanecarboxylate |
1083005-84-8 | 95% | 1g |
$665.68 | 2023-09-04 | |
| TRC | E071015-50mg |
Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)-cyclopropanecarboxylate |
1083005-84-8 | 50mg |
$ 510.00 | 2022-06-05 | ||
| TRC | E071015-100mg |
Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)-cyclopropanecarboxylate |
1083005-84-8 | 100mg |
$ 850.00 | 2022-06-05 | ||
| Chemenu | CM200656-1g |
Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)-cyclopropanecarboxylate |
1083005-84-8 | 95% | 1g |
$729 | 2023-03-05 |
Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)-cyclopropanecarboxylate Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)-cyclopropanecarboxylate
Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)-cyclopropanecarboxylate: A Comprehensive Overview
Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)-cyclopropanecarboxylate, with the CAS number 1083005-84-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound belongs to a class of molecules known for their potential biological activity and structural complexity. The presence of a benzamido group and a difluoromethyl substituent in its structure imparts unique chemical properties that make it a subject of extensive research and development.
The structural framework of Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)-cyclopropanecarboxylate consists of a cyclopropane ring substituted with various functional groups. The cyclopropane moiety is particularly noteworthy due to its rigid three-membered ring structure, which can influence the compound's interactions with biological targets. The (1S,2R) configuration specifies the stereochemistry of the molecule, which is crucial for its biological activity. Stereoisomers often exhibit different pharmacological profiles, making the precise configuration of this compound a critical factor in its potential therapeutic applications.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological properties. Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)-cyclopropanecarboxylate has been identified as a promising candidate in this regard. The benzamido group is known to contribute to the bioactivity of many pharmaceuticals by forming hydrogen bonds with biological targets. Additionally, the difluoromethyl group can enhance metabolic stability and binding affinity, making it an attractive feature for drug design.
One of the most compelling aspects of Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)-cyclopropanecarboxylate is its potential application in the development of new therapeutic agents. Current research suggests that this compound may exhibit inhibitory effects on various enzymes and receptors involved in disease pathways. For instance, studies have indicated that derivatives of this compound could have anti-inflammatory or anticancer properties. These findings are particularly exciting given the growing demand for targeted therapies that offer improved efficacy and reduced side effects.
The synthesis of Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)-cyclopropanecarboxylate presents unique challenges due to its complex structure. However, advancements in synthetic chemistry have made it possible to produce this compound with high purity and yield. Techniques such as asymmetric synthesis and chiral resolution have been employed to achieve the desired stereochemical configuration. These methods are essential for ensuring that the compound exhibits the intended biological activity and avoids unwanted side effects.
From a computational chemistry perspective, Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)-cyclopropanecarboxylate has been extensively studied to understand its molecular interactions and pharmacokinetic properties. Molecular docking simulations have revealed potential binding modes with various biological targets, providing insights into its mechanism of action. These computational studies have complemented experimental investigations and have helped researchers refine their understanding of how this compound interacts with biological systems.
The pharmaceutical industry has shown considerable interest in Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)-cyclopropanecarboxylate due to its promising therapeutic potential. Several companies are currently exploring its use in preclinical studies aimed at identifying new drug candidates. These studies are designed to evaluate the safety and efficacy of the compound before it can be considered for human trials. The outcomes of these studies could pave the way for the development of novel treatments for various diseases.
As research continues to evolve, new applications for Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)-cyclopropanecarboxylate are likely to emerge. The combination of its unique structural features and potential biological activity makes it a versatile molecule that could be adapted for multiple therapeutic purposes. Furthermore, ongoing advancements in synthetic methodologies may lead to more efficient ways to produce this compound, reducing costs and improving accessibility for further research.
In conclusion, Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)-cyclopropanecarboxylate is a fascinating compound with significant potential in pharmaceutical research. Its complex structure and unique functional groups make it an attractive candidate for developing new therapeutic agents. With continued investigation and innovation, this compound has the potential to contribute to advancements in medicine and improve patient outcomes worldwide.
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